molecular formula C21H13N3O6S B2651948 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-97-4

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2651948
CAS No.: 886170-97-4
M. Wt: 435.41
InChI Key: WWNRIMIUFYBYRY-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a specialized chemical compound based on the privileged chromeno[2,3-c]pyrrole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This complex heterocycle features a chromone (benzopyran) core fused to a pyrrole ring, a structural motif found in certain natural products and synthetic bioactive molecules . The presence of the electron-withdrawing 4-nitrophenyl group at the 1-position and the thiazole heterocycle at the 2-position contributes to the compound's unique electronic properties and potential for diverse biological interactions. The chromeno[2,3-c]pyrrole skeleton is recognized as a valuable template for creating compound libraries aimed at discovering novel biologically active substances . Compounds within this structural class have been investigated for various therapeutic applications. Notably, the pyrrole heterocycle is a key structural element found in many natural and synthetic compounds with demonstrated biological activities . Nitrogen-containing heterocycles like pyrrole are known to interact with various enzymes and receptors, and their physicochemical properties, including lipophilicity and polarity, can be optimized to improve drug-like characteristics . This makes them particularly valuable in the search for new antibacterial agents, especially given the urgent need to address antibacterial resistance . From a synthetic chemistry perspective, this compound can be accessed via efficient multicomponent reactions, which are valuable for the rapid construction of diverse and complex molecular libraries from relatively simple starting materials . Such synthetic strategies are essential tools in modern organic and medicinal chemistry, offering high efficiency, step economy, and environmental friendliness . Researchers can utilize this compound as a key intermediate for further structural diversification or as a standard for biological screening campaigns. It is supplied strictly for research purposes in laboratory settings only.

Properties

CAS No.

886170-97-4

Molecular Formula

C21H13N3O6S

Molecular Weight

435.41

IUPAC Name

6-methoxy-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13N3O6S/c1-29-13-6-7-14-15(10-13)30-19-16(18(14)25)17(11-2-4-12(5-3-11)24(27)28)23(20(19)26)21-22-8-9-31-21/h2-10,17H,1H3

InChI Key

WWNRIMIUFYBYRY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CS5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a β-keto ester under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a condensation reaction between the chromeno-pyrrole intermediate and a thiazole derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where the chromeno-pyrrole-thiazole intermediate reacts with a nitrophenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, using reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C, NaBH₄ in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in suitable solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the nitrophenyl and thiazolyl groups suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity, fluorescence, or stability. Its complex structure makes it a candidate for applications in electronic devices, sensors, and advanced coatings.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer reactions, while the thiazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-nitrophenyl group (target compound) requires shorter heating times compared to electron-donating substituents like trimethoxyphenyl, which demand extended heating .

Structural and Electronic Analysis

NMR and Spectroscopic Trends

  • 1H NMR : Methoxy protons in the target compound resonate at ~3.8 ppm, consistent with analogs . Thiazole protons appear as singlets near 7.6 ppm .
  • IR : Strong carbonyl stretches (~1710 cm<sup>−1</sup>) confirm the dione moiety, while nitro groups absorb near 1355 cm<sup>−1</sup> .

Computational Predictions

  • LogP : The nitro group increases hydrophobicity (predicted LogP ~3.5) compared to methoxy-substituted analogs (LogP ~2.8) .
  • HOMO-LUMO Gap : Electron-withdrawing nitro groups reduce the gap, enhancing reactivity in electrophilic substitutions .

Biological Activity

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a chromeno[2,3-c]pyrrole core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H13N3O6SC_{21}H_{13}N_{3}O_{6}S, with a molecular weight of 435.41 g/mol. The presence of methoxy and nitrophenyl groups enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H13N3O6S
Molecular Weight435.41 g/mol
IUPAC Name6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as therapeutic agents in treating infections .

Cytotoxicity and Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, research has shown that similar compounds can inhibit cell proliferation by affecting cell cycle progression .

The biological activity of this compound is influenced by its structural components:

  • Nitro Group : Enhances lipophilicity and facilitates interaction with biological targets.
  • Methoxy Group : Modulates solubility and permeability in biological systems.
  • Thiazole Moiety : Contributes to the compound’s reactivity and potential interactions with enzymes or receptors .

Case Studies

Several studies have examined the biological effects of this compound:

  • Antibacterial Activity Study : A series of experiments evaluated the antibacterial efficacy against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for preparing 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is effective. This method allows diversification of substituents while maintaining high yields (223 examples reported). Reaction parameters such as solvent choice (e.g., dioxane), temperature (80°C), and stoichiometry (e.g., hydrazine hydrate in 3–7 eq.) are critical for reproducibility .

Q. Which characterization techniques are recommended to confirm the compound’s structural integrity?

Use a combination of 1H NMR and 13C NMR to verify hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretches), and mass spectrometry (HRMS) for molecular weight validation. Crystallography or X-ray diffraction can resolve stereochemical ambiguities if crystals are obtainable .

Advanced Research Questions

Q. How can substituent modifications be systematically designed to enhance physicochemical or biological properties?

Focus on varying aryl aldehydes and amines in the multicomponent synthesis to introduce electron-withdrawing/donating groups (e.g., 4-nitrophenyl, thiazol-2-yl). Computational tools (e.g., DFT) can predict steric/electronic effects. Post-synthetic derivatization, such as hydrazine-mediated ring expansion to pyrrolo[3,4-c]pyrazoles, further diversifies the scaffold .

Q. What mechanistic insights exist for the formation of the chromeno-pyrrole-dione core?

Proposed mechanisms involve sequential Knoevenagel condensation, Michael addition, and cyclization. To validate, conduct kinetic studies (e.g., monitoring intermediates via TLC/HPLC) or isotopic labeling (e.g., 15N-tracing in hydrazine reactions). Solvent polarity and base catalysts (e.g., triethylamine) significantly influence reaction rates .

Q. How should researchers address contradictions in substituent compatibility during synthesis?

Perform comparative analysis of substituent effects using controlled experiments. For example, bulky groups may hinder cyclization, requiring adjusted temperatures or prolonged reaction times. Cross-reference synthetic protocols from analogous dihydrochromeno-pyrrole-diones (e.g., 2-alkyl-1-aryl derivatives) to identify trends .

Q. What methodologies assess the compound’s thermal stability for material science applications?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Compare results with structurally related pyrrolo[3,4-c]pyridine-diones, where methoxy/ethoxy substituents enhance stability .

Q. How is biological activity evaluated for this compound in drug discovery contexts?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC50 determination). For in vivo studies, leverage structure-activity relationship (SAR) data from corticotropin-releasing factor-1 receptor antagonists or thiazolo-pyridine analogs to guide target selection .

Q. Which theoretical frameworks guide experimental design for novel derivatives?

Align with conceptual frameworks such as heterocyclic reactivity or supramolecular chemistry. For example, use molecular docking studies to predict binding affinities or DFT to optimize charge-transfer properties. Link findings to broader hypotheses (e.g., bioisosteric replacement strategies) .

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